molecular formula C23H27N3O6S2 B2797781 ethyl 2-[(2Z)-2-{[3-(pentyloxy)benzoyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate CAS No. 887210-28-8

ethyl 2-[(2Z)-2-{[3-(pentyloxy)benzoyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate

Cat. No.: B2797781
CAS No.: 887210-28-8
M. Wt: 505.6
InChI Key: HSBYBXKORCOTNG-BZZOAKBMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. This compound is characterized by its unique structure, which includes a benzothiazole ring, a sulfamoyl group, and a pentoxybenzoyl moiety.

Preparation Methods

The synthesis of ethyl 2-[(2Z)-2-{[3-(pentyloxy)benzoyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves multiple steps. One common method includes the reaction of 2-amino-6-sulfamoylbenzothiazole with 3-pentoxybenzoyl chloride in the presence of a base to form the intermediate product. This intermediate is then reacted with ethyl bromoacetate under suitable conditions to yield the final product .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity. These methods often include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

ethyl 2-[(2Z)-2-{[3-(pentyloxy)benzoyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imino group to an amine group.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, introducing various substituents onto the ring.

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

ethyl 2-[(2Z)-2-{[3-(pentyloxy)benzoyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.

    Industry: The compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity

Mechanism of Action

The mechanism of action of ethyl 2-[(2Z)-2-{[3-(pentyloxy)benzoyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets. The benzothiazole ring can bind to various enzymes or receptors, inhibiting their activity. The sulfamoyl group enhances the compound’s binding affinity, while the pentoxybenzoyl moiety provides additional interactions with the target molecules. These interactions disrupt the normal function of the target, leading to the desired biological effect .

Comparison with Similar Compounds

ethyl 2-[(2Z)-2-{[3-(pentyloxy)benzoyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate can be compared with other similar compounds, such as:

    Methyl [ (2Z)-2- [ (phenylacetyl)imino]-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate: This compound has a similar structure but with a phenylacetyl group instead of a pentoxybenzoyl group.

    Ethyl 2-[2-(4-pentoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate: This compound differs only in the position of the pentoxy group on the benzoyl ring.

The uniqueness of this compound lies in its specific substitution pattern, which can lead to different biological activities and interactions compared to its analogs.

Properties

IUPAC Name

ethyl 2-[2-(3-pentoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O6S2/c1-3-5-6-12-32-17-9-7-8-16(13-17)22(28)25-23-26(15-21(27)31-4-2)19-11-10-18(34(24,29)30)14-20(19)33-23/h7-11,13-14H,3-6,12,15H2,1-2H3,(H2,24,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSBYBXKORCOTNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=CC(=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.